molecular formula C6H3F2NO3 B175385 2,3-Difluoro-4-nitrophenol CAS No. 123173-60-4

2,3-Difluoro-4-nitrophenol

Cat. No.: B175385
CAS No.: 123173-60-4
M. Wt: 175.09 g/mol
InChI Key: FCCFXVJUDSQIMG-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-nitrophenol is an organic compound with the molecular formula C6H3F2NO3. It is characterized by the presence of two fluorine atoms and a nitro group attached to a phenol ring. This compound is a yellow crystalline solid and is soluble in solvents such as ethanol, ether, and dimethyl ether .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Difluoro-4-nitrophenol can be synthesized through several methods:

Industrial Production Methods

The industrial production of this compound typically involves the reaction of 3,4-difluoronitrobenzene with inorganic alkali, followed by acid neutralization. This method is preferred due to its simplicity, environmental friendliness, and high yield .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-nitrophenol undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Nucleophilic substitution: Products include substituted phenols with various functional groups.

    Reduction: The major product is 2,3-difluoro-4-aminophenol.

    Oxidation: The major product is 2,3-difluoro-4-nitroquinone.

Scientific Research Applications

2,3-Difluoro-4-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-difluoro-4-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can modify proteins and nucleic acids, leading to various biological effects .

Comparison with Similar Compounds

2,3-Difluoro-4-nitrophenol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2,3-difluoro-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO3/c7-5-3(9(11)12)1-2-4(10)6(5)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCFXVJUDSQIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561603
Record name 2,3-Difluoro-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123173-60-4
Record name 2,3-Difluoro-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,3-difluoro-4-nitroanisole (10 g) in 48% HBr (60 mL) and 30% HBr in acetic acid (30 mL) was stirred at 120° C. overnight. The mixture was cooled to room temperature and extracted with ethyl acetate (3×200 mL) and the combined extracts were washed with brine and dried over Na2SO4. Filtration and evaporation of the solvent gave the product.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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